Methyl 5-ethynyl-2,3-difluorobenzoate
Description
Methyl 5-ethynyl-2,3-difluorobenzoate is a fluorinated benzoate ester characterized by an ethynyl group at the 5-position and fluorine atoms at the 2- and 3-positions of the aromatic ring. Its structure enables participation in click chemistry (via the ethynyl moiety) and enhanced stability (via fluorine substitution) compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H6F2O2 |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
methyl 5-ethynyl-2,3-difluorobenzoate |
InChI |
InChI=1S/C10H6F2O2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h1,4-5H,2H3 |
InChI Key |
CGTNGAHPHZBVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#C)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-2,3-difluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzoic acid.
Esterification: The carboxylic acid group of 2,3-difluorobenzoic acid is esterified using methanol and an acid catalyst to form Methyl 2,3-difluorobenzoate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of Methyl 2,3-difluorobenzoate with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 2,3-difluorobenzoic acid with methanol.
Catalytic Ethynylation: Use of industrial-grade palladium and copper catalysts for the ethynylation step, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-2,3-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to alkenes or alkanes.
Coupling Reactions: The ethynyl group can undergo further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Methyl 5-ethynyl-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The table below compares substituent patterns and inferred properties of Methyl 5-ethynyl-2,3-difluorobenzoate with structurally related compounds:
Key Observations :
- Fluorine Substitution: The 2,3-difluoro arrangement in the target compound likely increases electronegativity and resistance to oxidative degradation compared to non-fluorinated benzoates (e.g., metsulfuron methyl ester) .
- Ethynyl Reactivity : Similar to EdU, the ethynyl group in this compound may enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis . However, its benzoate scaffold diverges from EdU’s nucleoside structure, limiting direct biological comparability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
